molecular formula C11H17NO3 B13431484 (AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid

(AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid

Cat. No.: B13431484
M. Wt: 211.26 g/mol
InChI Key: MNAAEDCAWCQFEV-VIFPVBQESA-N
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Description

(AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid is a complex organic compound with a unique structure that includes a pyrrole ring, a ketone group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrole derivative with an acylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid include other pyrrole derivatives and acetic acid analogs. Examples include:

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(2S)-2-(5-oxo-3-propyl-2H-pyrrol-1-yl)butanoic acid

InChI

InChI=1S/C11H17NO3/c1-3-5-8-6-10(13)12(7-8)9(4-2)11(14)15/h6,9H,3-5,7H2,1-2H3,(H,14,15)/t9-/m0/s1

InChI Key

MNAAEDCAWCQFEV-VIFPVBQESA-N

Isomeric SMILES

CCCC1=CC(=O)N(C1)[C@@H](CC)C(=O)O

Canonical SMILES

CCCC1=CC(=O)N(C1)C(CC)C(=O)O

Origin of Product

United States

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